molecular formula C12H22N4O B11736534 [(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11736534
M. Wt: 238.33 g/mol
InChI Key: GZLYRLIYPGOPDC-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that features a pyrazole ring and a morpholine ring linked by an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its specific combination of a pyrazole and morpholine ring linked by an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H22N4O/c1-2-16-5-3-12(14-16)11-13-4-6-15-7-9-17-10-8-15/h3,5,13H,2,4,6-11H2,1H3

InChI Key

GZLYRLIYPGOPDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCN2CCOCC2

Origin of Product

United States

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